
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane group and a pentylbenzoyl group. Compounds with thiophene rings are known for their aromatic properties and are often used in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Dioxolane Group: The dioxolane group can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Addition of the Pentylbenzoyl Group: The pentylbenzoyl group can be added through Friedel-Crafts acylation, where the thiophene derivative reacts with pentylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pentylbenzoyl group.
Substitution: Halogenated thiophene derivatives.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the thiophene ring can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The dioxolane and pentylbenzoyl groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pentylbenzoyl)thiophene: Lacks the dioxolane group.
5-(1,3-Dioxolan-2-YL)thiophene: Lacks the pentylbenzoyl group.
2-Benzoylthiophene: Lacks both the dioxolane and pentyl groups.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is unique due to the presence of both the dioxolane and pentylbenzoyl groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXWFSXWLVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641952 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-55-7 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
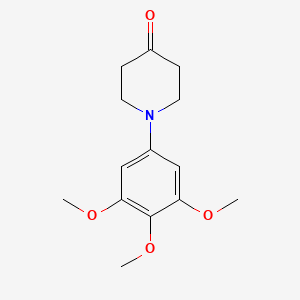

![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
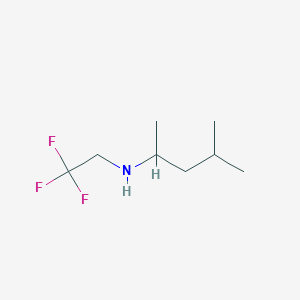
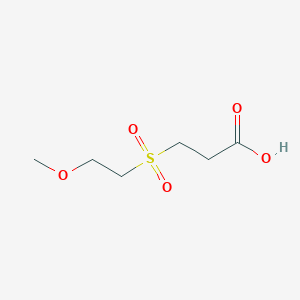
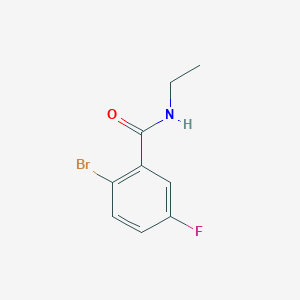
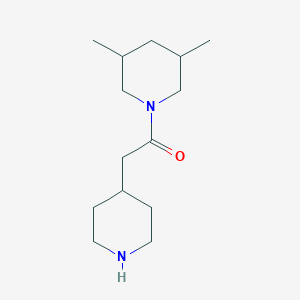
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
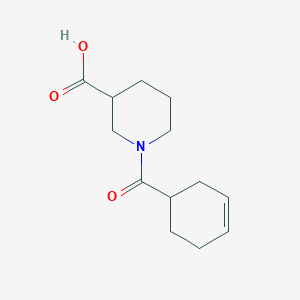
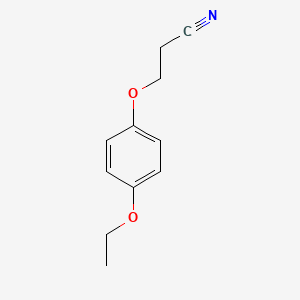
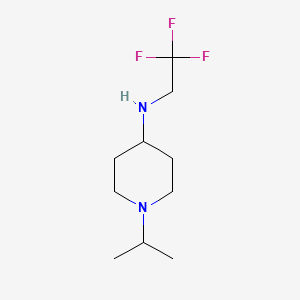

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

